molecular formula C6H7O2P B8781127 Hydroxyphenylphosphine oxide

Hydroxyphenylphosphine oxide

Cat. No.: B8781127
M. Wt: 142.09 g/mol
InChI Key: CGNKSELPNJJTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyphenylphosphine oxide is a useful research compound. Its molecular formula is C6H7O2P and its molecular weight is 142.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Hydroxyphenylphosphine oxide derivatives have shown promise in drug discovery, particularly as estrogen receptor agonists. A study synthesized a series of B-hydroxyphenyl phosphine borane derivatives that exhibited significant estrogen receptor activity, highlighting their potential as new drug candidates in hormone-related therapies . The structural characteristics of these compounds allow for enhanced ligand-lipophilicity efficiency, making them suitable for further medicinal chemistry exploration.

2. Phosphine Oxides in Synthesis:
The enantioselective desymmetrization of bis(2-hydroxyphenyl)phosphine oxides has been reported, showcasing their utility in synthesizing chiral phosphorus compounds. This method utilized biscinchona alkaloid catalysts to achieve good enantioselectivities, indicating the compound's role in developing stereochemically complex molecules .

Materials Science Applications

1. Flame Retardants:
this compound is utilized as a flame retardant in epoxy resins. Research indicates that formulations containing this compound mixtures enhance the flame-retardant properties of these materials, making them suitable for various applications in construction and electronics .

2. Polymer Chemistry:
In polymer chemistry, this compound derivatives are incorporated into polymer backbones to improve thermal stability and mechanical properties. These modifications can lead to the development of high-performance materials suitable for demanding applications .

Organic Synthesis Applications

1. Catalysis:
Polymer-supported triphenylphosphine, which includes this compound derivatives, has been extensively used in organic synthesis. These compounds facilitate functional group interconversions and heterocycle synthesis, demonstrating their versatility as catalysts in various chemical transformations .

2. Total Synthesis of Natural Products:
The application of this compound in the total synthesis of natural products has been documented, where it serves as a key intermediate or catalyst in complex synthetic pathways . This highlights its importance in advancing synthetic methodologies within organic chemistry.

Table 1: Summary of this compound Derivatives and Their Activities

Compound NameActivity TypeReference
B-hydroxyphenyl phosphine boraneEstrogen receptor agonist
Bis(2-hydroxyphenyl) phosphine oxideEnantioselective desymmetrization
This compound mixturesFlame retardant properties

Table 2: Applications of this compound in Synthesis

Application AreaDescriptionReference
Organic SynthesisCatalysis in functional group interconversions
Polymer ChemistryEnhancements in thermal stability
Natural Product SynthesisKey intermediates in synthetic pathways

Case Studies

Case Study 1: Estrogen Receptor Agonists
A series of B-hydroxyphenyl phosphine borane derivatives were synthesized and tested for estrogen receptor activity. The study found that certain derivatives exhibited significant agonistic activity, suggesting potential therapeutic applications in hormone replacement therapies.

Case Study 2: Flame Retardancy Testing
Research on this compound mixtures demonstrated improved flame retardancy when incorporated into epoxy resin formulations. The results indicated a marked reduction in flammability compared to standard epoxy formulations, making these derivatives valuable for safety-critical applications.

Properties

Molecular Formula

C6H7O2P

Molecular Weight

142.09 g/mol

IUPAC Name

phenylphosphonous acid

InChI

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H

InChI Key

CGNKSELPNJJTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.